12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
12-NBD Stearate is amphipathic, nonesterifiable fluorescent fatty acid probe and is a long-chain fatty acid (LCFA) derivative.
12-NBD Stearate is a fluorescent long-chain fatty acid (LCFA) derivative. It is amphipathic and a non-esterifiable fatty acid probe for incorporation into lipid droplets.
12-NBD Stearate is a fluorescent long-chain fatty acid (LCFA) derivative. It is amphipathic and a non-esterifiable fatty acid probe for incorporation into lipid droplets.
Brand Name:
Vulcanchem
CAS No.:
117056-67-4
VCID:
VC20871619
InChI:
InChI=1S/C25H40N4O5/c1-3-4-5-12-15-20(16-13-10-8-6-7-9-11-14-17-23(30)31)28(2)21-18-19-22(29(32)33)25-24(21)26-34-27-25/h18-20H,3-17H2,1-2H3,(H,30,31)
SMILES:
CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Molecular Formula:
C25H40N4O5
Molecular Weight:
476.6 g/mol
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
CAS No.: 117056-67-4
Cat. No.: VC20871619
Molecular Formula: C25H40N4O5
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 12-NBD Stearate is amphipathic, nonesterifiable fluorescent fatty acid probe and is a long-chain fatty acid (LCFA) derivative. 12-NBD Stearate is a fluorescent long-chain fatty acid (LCFA) derivative. It is amphipathic and a non-esterifiable fatty acid probe for incorporation into lipid droplets. |
|---|---|
| CAS No. | 117056-67-4 |
| Molecular Formula | C25H40N4O5 |
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | 12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid |
| Standard InChI | InChI=1S/C25H40N4O5/c1-3-4-5-12-15-20(16-13-10-8-6-7-9-11-14-17-23(30)31)28(2)21-18-19-22(29(32)33)25-24(21)26-34-27-25/h18-20H,3-17H2,1-2H3,(H,30,31) |
| Standard InChI Key | SAAVELCIPHKGJE-UHFFFAOYSA-N |
| SMILES | CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |
| Canonical SMILES | CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator